molecular formula C19H29NO7 B4000521 N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4000521
M. Wt: 383.4 g/mol
InChI Key: ZINLMFMOKYWYIB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a butan-1-amine backbone with methoxyethyl and methoxy-prop-2-enylphenoxy substituents, and it is often paired with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine typically involves multi-step organic reactions. One possible route could involve the alkylation of 4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine with 2-methoxyethyl halide under basic conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the amine group.

    Substitution: The aromatic ring may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-(4-methoxyphenoxy)butan-1-amine: Lacks the prop-2-enyl group.

    N-(2-methoxyethyl)-4-(4-prop-2-enylphenoxy)butan-1-amine: Lacks the methoxy group on the aromatic ring.

    N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine: Without oxalic acid.

Uniqueness

The presence of both methoxy and prop-2-enyl groups on the aromatic ring, along with the oxalic acid pairing, may confer unique chemical and biological properties to N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine. These structural features could influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.C2H2O4/c1-4-7-15-14-16(20-3)8-9-17(15)21-12-6-5-10-18-11-13-19-2;3-1(4)2(5)6/h4,8-9,14,18H,1,5-7,10-13H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINLMFMOKYWYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCOC1=C(C=C(C=C1)OC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-4-(4-methoxy-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

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